Cas no 1261797-92-5 (Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate)

Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate
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- インチ: 1S/C14H9ClF3NO3/c1-21-13(20)10-6-8(7-19-12(10)15)9-4-2-3-5-11(9)22-14(16,17)18/h2-7H,1H3
- InChIKey: MAGVGFQJXFNHEI-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)OC)C=C(C=N1)C1C=CC=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 394
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 4.5
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013003135-250mg |
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate |
1261797-92-5 | 97% | 250mg |
494.40 USD | 2021-07-04 | |
Alichem | A013003135-1g |
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate |
1261797-92-5 | 97% | 1g |
1,564.50 USD | 2021-07-04 | |
Alichem | A013003135-500mg |
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate |
1261797-92-5 | 97% | 500mg |
806.85 USD | 2021-07-04 |
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinateに関する追加情報
Recent Advances in the Study of Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate (CAS: 1261797-92-5)
Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate (CAS: 1261797-92-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and chloro-substituted nicotinate structure, has been the subject of recent studies due to its potential applications in drug discovery and development. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and therapeutic potential.
Recent studies have focused on the synthetic pathways for Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of the synthesis process. The method employs palladium-catalyzed cross-coupling reactions, which not only enhance the scalability of production but also reduce the environmental impact compared to traditional synthetic routes. These advancements are critical for facilitating further pharmacological evaluations of the compound.
In terms of biological activity, Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate has shown promising results as a modulator of specific kinase pathways. Preliminary in vitro studies indicate that the compound exhibits inhibitory effects on a subset of tyrosine kinases implicated in inflammatory and oncogenic processes. For instance, a 2022 study published in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrated selective inhibition of the JAK-STAT signaling pathway, which is a key target in autoimmune diseases and certain cancers. These findings suggest its potential as a lead compound for developing novel therapeutics.
Further investigations into the pharmacokinetic properties of Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate have revealed favorable absorption and metabolic stability profiles. A recent preclinical study highlighted its oral bioavailability and low toxicity in rodent models, making it a viable candidate for further development. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are currently under investigation using structure-activity relationship (SAR) studies and computational modeling approaches.
Looking ahead, the therapeutic potential of Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate is being explored in the context of personalized medicine. Researchers are investigating its efficacy in patient-derived xenograft models to assess its applicability in treating specific cancer subtypes. Additionally, collaborations between academic institutions and pharmaceutical companies are underway to accelerate its transition into clinical trials. These efforts underscore the compound's significance in bridging the gap between chemical biology and translational medicine.
In conclusion, Methyl 2-chloro-5-(2-(trifluoromethoxy)phenyl)nicotinate (CAS: 1261797-92-5) represents a compelling area of research with substantial implications for drug discovery. Its unique chemical properties, combined with its promising biological activity, position it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Continued research and collaboration will be essential to unlocking its full potential and addressing the remaining challenges in its development.
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